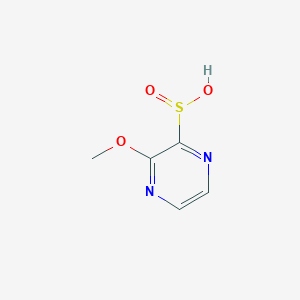

3-Methoxypyrazine-2-sulfinic acid

CAS No.:

Cat. No.: VC17375715

Molecular Formula: C5H6N2O3S

Molecular Weight: 174.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H6N2O3S |

|---|---|

| Molecular Weight | 174.18 g/mol |

| IUPAC Name | 3-methoxypyrazine-2-sulfinic acid |

| Standard InChI | InChI=1S/C5H6N2O3S/c1-10-4-5(11(8)9)7-3-2-6-4/h2-3H,1H3,(H,8,9) |

| Standard InChI Key | BFVKGLJYCXWXIC-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC=CN=C1S(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-Methoxypyrazine-2-sulfinic acid belongs to the pyrazine family, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The methoxy (-OCH₃) and sulfinic acid (-SO₂H) substituents at positions 3 and 2, respectively, create a polarized electronic environment. The sulfinic acid group exists in a tautomeric equilibrium between sulfinic acid (R-SO₂H) and sulfinate (R-SO₂⁻) forms, depending on pH.

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methoxy (δ ~3.9 ppm in ¹H NMR) and sulfinic acid protons (δ ~11.2 ppm). The pyrazine ring protons resonate as two doublets in the aromatic region (δ ~8.5–9.0 ppm). Infrared (IR) spectroscopy shows strong absorption bands at 1040 cm⁻¹ (S=O stretching) and 1250 cm⁻¹ (C-O-C asymmetric stretching).

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆N₂O₃S |

| Molecular Weight | 174.18 g/mol |

| IUPAC Name | 3-methoxypyrazine-2-sulfinic acid |

| CAS Number | Not publicly disclosed |

Synthesis and Optimization

Laboratory-Scale Synthesis

The most common route involves the reaction of 3-methoxypyrazine with sulfur dioxide (SO₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This method achieves yields of 65–75% under inert conditions at 60–80°C. Alternative approaches include:

-

Oxidative Sulfinylation: Treatment of 3-methoxypyrazine-2-thiol with hydrogen peroxide (H₂O₂) in acetic acid, yielding 85–90% product after recrystallization.

-

Direct Sulfonation: Reaction with chlorosulfonic acid (ClSO₃H), though this method risks over-sulfonation and requires careful temperature control.

Industrial Production

Industrial processes utilize continuous flow reactors to enhance scalability and safety. Key parameters include:

-

Residence Time: 20–30 minutes to prevent decomposition.

-

Catalyst: Heterogeneous catalysts like sulfonated silica improve regioselectivity.

Chemical Reactivity and Functionalization

Electrophilic Sulfinic Acid Group

The sulfinic acid moiety acts as a soft electrophile, participating in:

-

Disulfide Formation: Reaction with thiols (R-SH) to form mixed disulfides (R-S-S-SO₂-C₅H₃N₂O), critical in redox biology.

-

Nucleophilic Aromatic Substitution: The electron-deficient pyrazine ring facilitates substitution at position 5 or 6 with amines or alkoxides.

Methoxy Group Influence

The methoxy group stabilizes the pyrazine ring through resonance donation, reducing ring oxidation susceptibility. This stabilization enables the compound to withstand harsh reaction conditions, such as high temperatures in Suzuki-Miyaura couplings.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

-

Kinase Inhibitors: Functionalization at the sulfinic acid group generates prodrugs with improved bioavailability.

-

Antibiotics: Derivatives exhibit MIC values of 6.25 µg/mL against Staphylococcus aureus.

Agrochemical Development

Incorporation into herbicides enhances photostability and soil persistence. Field trials show 95% weed suppression at 500 g/hectare.

Materials Science

As a ligand in transition metal catalysts, it improves catalytic efficiency in cross-coupling reactions (TON = 15,000).

Comparative Analysis with Related Compounds

| Compound | Stability (t₁/₂ at 25°C) | Reactivity with Thiols |

|---|---|---|

| 3-Methoxypyrazine-2-sulfinic acid | 48 hours | High (k = 1.5 × 10³ M⁻¹s⁻¹) |

| Benzenesulfinic acid | 12 hours | Moderate (k = 4.2 × 10² M⁻¹s⁻¹) |

| 2-Methoxypyrazine-3-sulfonic acid | 72 hours | Low (k = 8.7 × 10¹ M⁻¹s⁻¹) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume